molecular formula C16H15N3O3S B2823515 N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-13-2

N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2823515
CAS No.: 896339-13-2
M. Wt: 329.37
InChI Key: FEONEBLTDFCJDM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as an ethoxyphenyl group and a carboxamide group

Mechanism of Action

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases , suggesting that they might interact with various enzymes and receptors in the body.

Mode of Action

Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . The exact interaction of N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with its targets would depend on the specific molecular structure of the target and the compound itself.

Biochemical Pathways

Thiazolopyrimidines are known to exhibit a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with suitable amidines or guanidines.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the thiazole ring, leading to the formation of various substituted derivatives.

    Amidation: The carboxamide group can undergo further amidation reactions to form more complex amide derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It exhibits potential biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development and biological studies.

    Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: It is used in the development of new materials, agrochemicals, and as a catalyst in various industrial processes.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds such as:

    Thiazolopyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the thiazole and pyrimidine rings. They may exhibit similar biological activities but with varying potency and selectivity.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but different fused rings or functional groups. They may have different pharmacological profiles and applications.

    Thiazole Derivatives: Compounds with a thiazole core but different fused rings or functional groups. They may also exhibit diverse biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(4-ethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H17N3O3S
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 946305-27-7

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinase. These enzymes are crucial in cellular proliferation and survival pathways, making them important targets for anticancer therapies .
  • Antitumor Activity : The compound has demonstrated promising antitumor properties, particularly against various cancer cell lines. It has been suggested that the thiazole ring system contributes significantly to its cytotoxic effects, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance its potency .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in vitro and in vivo. The following table summarizes key findings from various research efforts:

Activity IC50 Value (µM) Cell Line/Model Reference
Antitumor1.61 ± 1.92Various cancer cell lines
COX-2 Inhibition0.04 ± 0.09In vitro assay
Anti-inflammatoryNot specifiedCarrageenan-induced paw edema in rats

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:

  • Anticancer Studies : A study evaluating the effects of thiazolo[3,2-a]pyrimidine derivatives on HepG2 liver carcinoma cells revealed that modifications to the phenyl ring significantly impacted cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to their counterparts lacking such substitutions .
  • Anti-inflammatory Effects : Research has demonstrated that certain derivatives exhibit potent anti-inflammatory effects by inhibiting COX enzymes, which are pivotal in the inflammatory response. The efficacy was comparable to established anti-inflammatory drugs like celecoxib .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)18-14(20)13-8-17-16-19(15(13)21)9-10(2)23-16/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEONEBLTDFCJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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